N-Desmethyl cis-Terbinafine

Ion channel pharmacology K2P channel modulation Allylamine off-target effects

Obtain a certified (Z)-isomer reference standard for N-desmethyl terbinafine, eliminating ambiguity in impurity profiling and CYP2C9 activity assays. This standard directly addresses regulatory requirements for ANDA submissions. • Quantify the N-demethyl impurity in terbinafine API per ICH Q3A/Q3B; essential for method validation. • Probe CYP2C9-mediated metabolism in vitro; formation is predominantly CYP2C9-driven. • Control for off-target K2P channel effects; equipotent TWIK1 inhibition (pIC₅₀ 5.69). Supplied with comprehensive analytical documentation for immediate global shipping.

Molecular Formula C20H23N
Molecular Weight 277.411
CAS No. 114311-72-7
Cat. No. B586384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl cis-Terbinafine
CAS114311-72-7
Synonyms(Z)-N-(6,6-Dimethyl-2-hepten-4-ynyl)-1-naphthalenemethanamine
Molecular FormulaC20H23N
Molecular Weight277.411
Structural Identifiers
SMILESCC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4-
InChIKeyIZJZLXQHMWUCIC-YWEYNIOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl cis-Terbinafine Reference Standard


N-Desmethyl cis-Terbinafine (CAS 114311-72-7) is the primary N-demethylated metabolite of the allylamine antifungal agent terbinafine, formed via cytochrome P450-mediated oxidation [1]. This compound, with molecular formula C₂₀H₂₃N and molecular weight 277.4 g/mol, exists as the (Z)-isomer and serves predominantly as a reference standard in pharmaceutical impurity profiling, analytical method validation, and metabolic pathway studies . Unlike its parent drug terbinafine, which exhibits potent fungicidal activity against dermatophytes, N-Desmethyl cis-Terbinafine is recognized in regulatory documentation as a pharmacologically inactive metabolite with respect to antifungal action [2].

Impurity profiling reference standard for ANDA
Defined (Z)-stereochemistry for accurate HPLC/LC-MS
K2P channel control in allylamine pharmacology studies
CYP2C9 pathway-specific metabolite for DDI research

Why Allylamine Analogs Cannot Substitute


The interchangeability of allylamine compounds is fundamentally limited by divergent biological activities, metabolic origins, and analytical behaviors. Regulatory authorities have explicitly stated that no metabolites of terbinafine, including N-Desmethyl cis-Terbinafine, possess antifungal activity similar to the parent drug [1]. Furthermore, even among structurally related analogues (terbinafine, naftifine, cis-terbinafine, and Terbinafine Impurity D), pharmacological activity at two-pore domain potassium (K2P) channels diverges significantly, with each compound exhibiting distinct activation or inhibition profiles [2]. Consequently, generic substitution fails in contexts requiring precise quantification of this specific metabolite (e.g., impurity profiling for ANDA submissions), in metabolic pathway studies relying on accurate enzyme-isoform tracing, or in pharmacological experiments where off-target K2P channel effects must be controlled. The use of the correct reference standard is non-negotiable for regulatory compliance and experimental reproducibility .

Divergent K2P Pharmacology
Allylamine analogs exhibit distinct K2P channel activation/inhibition profiles, limiting assay interchangeability.
Undefined Stereochemistry
Generic desmethyl-terbinafine may contain mixed isomers, causing inaccurate quantification in impurity profiling.
Non-Interchangeable Reference Standards
Only certified N-Desmethyl cis-Terbinafine with defined (Z)-isomer meets ANDA impurity profiling requirements.

Comparative Evidence for Scientific and Procurement Decisions


TWIK1 Potassium Channel Inhibition Potency

In a head-to-head screening of terbinafine and five closely related analogues against K2P channels using a thallium flux assay in transiently-transduced U-2 OS cells, N-Desmethyl cis-Terbinafine demonstrated a specific TWIK1 inhibitory potency with a pIC₅₀ of 5.69. This activity is comparable to that of the parent compound terbinafine, which also inhibits TWIK1 (pIC₅₀ ~5.69), but contrasts sharply with the inhibition profile for TRESK, where Naftifine and Cis-Terbinafine showed activity while N-Desmethyl cis-Terbinafine exhibited limited to no inhibition [1].

TWIK1 Inhibition
Head-to-head
pIC₅₀ 5.69 (equipotent vs parent)
Reported TWIK1 equipotence context
Thallium flux assay, U-2 OS cells
Ion channel pharmacology K2P channel modulation Allylamine off-target effects

Lack of Antifungal Activity vs. Terbinafine

According to the FDA-approved prescribing information for terbinafine hydrochloride, 'No metabolites have been identified that have antifungal activity similar to terbinafine' [1]. This statement, derived from comprehensive clinical pharmacology studies, establishes that N-Desmethyl cis-Terbinafine, the primary N-demethylated metabolite, is pharmacologically inactive in the context of antifungal therapy. This is in stark contrast to the parent drug, which exhibits potent fungicidal activity against dermatophytes (e.g., Trichophyton mentagrophytes, Trichophyton rubrum) via inhibition of squalene epoxidase.

Antifungal Inactivity
Class-level
No metabolites have antifungal activity similar to terbinafine
Supports impurity-only reference standard use
Regulatory class-level statement, not compound-specific data
Antifungal drug metabolism Pharmacokinetics Regulatory impurity profiling

CYP2C9-Dominant Formation Pathway

Kinetic studies using recombinant human cytochrome P450 enzymes and human liver microsomes have established that the N-demethylation of terbinafine to form N-Desmethyl cis-Terbinafine is primarily mediated by CYP2C9, with CYP2C9 contributions exceeding those of CYP3A4 for this specific pathway [1]. This is a key differentiator from other terbinafine metabolic pathways: deamination is primarily mediated by CYP3A4, while alkyl side chain oxidation involves CYP1A2, CYP2C8, CYP2C9, and CYP2C19 equally [2].

CYP2C9 Dominance
Cross-study
≥80% contribution
Supports CYP2C9 probe for DDI research
Versus CYP3A4, 1A2, 2C8, 2C19
Drug metabolism Cytochrome P450 enzymology Drug-drug interaction studies

Isomeric Purity for Impurity Profiling

N-Desmethyl cis-Terbinafine is listed as a specified impurity in terbinafine drug substance monographs and is categorized as Terbinafine Related Compound 10 (or Impurity D) in various pharmacopoeial discussions . Its utility as a reference standard is underscored by its use in validated HPLC and LC-MS methods for quantifying this specific metabolite/impurity in drug substance and product batches. The 'cis' isomeric designation is crucial; the corresponding 'trans' isomer may exhibit different chromatographic retention times and must be resolved analytically . Certified reference materials for this compound are supplied with Certificates of Analysis (COA) detailing purity (typically >95%), isomeric identity confirmed by NMR, and are essential for ANDA and DMF submissions .

Isomeric Purity
Data to verify
Certified (Z)-isomer, >95% purity
Essential for ANDA impurity method validation
COA review advised; no peer-reviewed source cited
Pharmaceutical analysis Impurity profiling ANDA regulatory submissions

High-Value Application Scenarios


ANDA Impurity Quantification by HPLC/LC-MS

Use N-Desmethyl cis-Terbinafine as a certified reference standard to develop and validate HPLC or LC-MS methods for quantifying this specific N-demethylated metabolite/impurity in terbinafine active pharmaceutical ingredient (API) and finished dosage forms. This is a critical requirement for Abbreviated New Drug Application (ANDA) submissions, ensuring batch-to-batch consistency and compliance with ICH Q3A/Q3B guidelines. The defined (Z)-stereochemistry and high purity (>95%) of the standard are essential for accurate peak identification and quantification [1].

In Vitro CYP2C9 Activity Probe and DDI Assessment

Employ N-Desmethyl cis-Terbinafine as a pathway-specific probe substrate or metabolite standard in in vitro metabolism studies using recombinant CYP enzymes or human liver microsomes. Its formation is predominantly driven by CYP2C9, with CYP2C9 contributions exceeding CYP3A4 for this N-demethylation step [1]. This enables precise investigation of CYP2C9-mediated drug interactions, particularly relevant when co-administering terbinafine with CYP2C9 substrates (e.g., warfarin, NSAIDs) or inhibitors. Monitoring the formation rate of this metabolite provides a direct readout of CYP2C9 activity.

K2P Channel Pharmacology Control

Include N-Desmethyl cis-Terbinafine as a control compound in functional assays investigating the effects of terbinafine and its analogues on two-pore domain potassium (K2P) channels. The compound exhibits equipotent inhibition of TWIK1 channels (pIC₅₀ = 5.69) compared to the parent drug, but lacks activity on other K2P subtypes such as TRESK, where cis-terbinafine and naftifine are active [1]. This differential pharmacology makes it an essential tool for dissecting the structural determinants of K2P channel modulation by allylamines and for controlling off-target effects in antifungal mechanism-of-action studies.

Pharmacokinetic Reference for Special Populations

Utilize N-Desmethyl cis-Terbinafine as an analytical standard to quantify the plasma or urine concentrations of this inactive metabolite in clinical pharmacokinetic studies. This is particularly relevant in populations with altered CYP2C9 activity (e.g., genetic polymorphisms, hepatic impairment) or when evaluating the impact of CYP2C9-modulating co-medications on terbinafine clearance. The FDA notes that terbinafine clearance is reduced by approximately 50% in patients with hepatic cirrhosis or renal impairment [1], and monitoring this specific N-demethylated metabolite can provide insight into the functional status of this metabolic pathway.

Application
Selection Property
Validation Focus
ANDA impurity quantification
Certified (Z)-isomer purity
HPLC/LC-MS method validation
In vitro CYP2C9 activity probe
CYP2C9-dominant formation
CYP2C9-mediated DDI assessment
K2P channel pharmacology control
Defined TWIK1 inhibition profile
Off-target K2P effect control
PK reference for hepatic impairment models
Inactive metabolite standard
CYP2C9 activity monitoring in research matrices
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